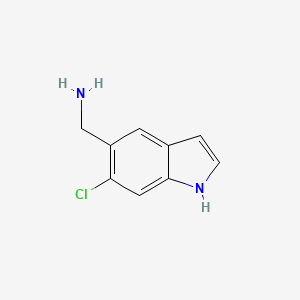

(6-chloro-1H-indol-5-yl)methanamine

Description

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

(6-chloro-1H-indol-5-yl)methanamine |

InChI |

InChI=1S/C9H9ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H,5,11H2 |

InChI Key |

ZLGJONCXPGHMKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)CN)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, highlighting differences in substituent positions and functional groups:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| (6-Chloro-1H-indol-5-yl)methanamine | Cl (6-position), -CH2NH2 (5-position) | C9H9ClN2 | 180.64 | Not specified | Target compound; potential electron-withdrawing effects from Cl at position 6 |

| (6-Fluoro-1H-indol-5-yl)methanamine | F (6-position), -CH2NH2 (5-position) | C9H9FN2 | 164.18 | 1369341-85-4 | Fluoro substitution; smaller size and higher electronegativity than Cl |

| (5-Chloro-1H-indol-2-yl)methanamine | Cl (5-position), -CH2NH2 (2-position) | C9H9ClN2 | 180.64 | 292636-11-4 | Chloro at position 5; methanamine at position 2 (altered electronic effects) |

| (6-Chloro-7-methyl-1H-indol-2-yl)methanamine | Cl (6), CH3 (7), -CH2NH2 (2) | C10H11ClN2 | 194.66 | Not specified | Methyl group adds steric bulk; dual substitution (Cl and CH3) |

| (1H-Indol-3-yl)methanamine | -CH2NH2 (3-position) | C9H10N2 | 146.19 | 22259-53-6 | No halogen; methanamine at position 3; simpler structure |

| 5-Chloro-1H-indol-6-amine | Cl (5), -NH2 (6) | C8H7ClN2 | 166.61 | 169674-01-5 | Positional isomer of target; amine group at position 6 instead of methanamine |

Physicochemical Properties

- Steric Considerations : Methyl-substituted derivatives (e.g., 6-chloro-7-methyl-1H-indol-2-yl) exhibit increased steric hindrance, which may impact interactions with biological targets .

- Solubility and Stability : Fluoro-substituted compounds (e.g., 6-Fluoro-1H-indol-5-yl) may exhibit higher metabolic stability due to fluorine’s resistance to oxidation .

Biodegradation Pathways

highlights microbial degradation of acetamiprid, producing metabolites like (6-chloropyridin-3-yl)methyl derivatives.

Potential Pharmacological Relevance

Preparation Methods

Reaction Steps

-

Synthesis of 4-Chloro-2-(2-nitrovinyl)aniline :

-

4-Chloroaniline reacts with nitroethane under acidic conditions to form the nitrovinyl intermediate.

-

-

Cyclization :

-

The nitrovinyl derivative undergoes thermal cyclization in polyphosphoric acid (PPA) at 120–140°C to yield 6-chloro-5-nitroindole.

-

-

Reduction and Functionalization :

-

Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, producing 6-chloro-1H-indol-5-amine.

-

The amine is converted to methanamine via a two-step process:

-

Formylation : Treatment with formic acid introduces a formyl group.

-

Reduction : Sodium borohydride reduces the formamide to methanamine.

-

-

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | PPA, 130°C, 6 h | 58 |

| Nitro Reduction | H2 (1 atm), Pd-C, EtOH | 92 |

| Formylation/Reduction | HCOOH, then NaBH4 | 67 |

Advantages : High regioselectivity for indole ring formation.

Limitations : Multi-step nitro group management increases complexity.

Mitsunobu-Based Methanamine Installation

Adapting methodologies from benzothiazolyl methanamine synthesis, this approach focuses on converting a hydroxymethyl intermediate to methanamine.

Reaction Steps

-

Synthesis of 6-Chloro-1H-indol-5-yl Methanol :

-

Vilsmeier-Haack formylation of 6-chloroindole at position 5 yields 5-formyl-6-chloroindole.

-

Sodium borohydride reduces the aldehyde to hydroxymethyl.

-

-

Mitsunobu Reaction with Phthalimide :

-

The hydroxymethyl group reacts with phthalimide under Mitsunobu conditions (PPh3, DEAD, THF).

-

-

Phthalimide Deprotection :

-

Hydrazine hydrate cleaves the phthalimide group, yielding methanamine.

-

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formylation | POCl3, DMF, 0°C | 73 |

| Mitsunobu Reaction | PPh3, DEAD, THF, 24 h | 65 |

| Deprotection | NH2NH2·H2O, EtOH, reflux | 89 |

Advantages : High functional group tolerance and reliable yields.

Limitations : Requires strict anhydrous conditions for Mitsunobu step.

Leimgruber-Batcho Indole Synthesis with Chlorinated Precursors

This method builds the indole ring with pre-installed substituents, leveraging o-nitrotoluene derivatives.

Reaction Steps

-

Preparation of 5-Chloro-2-nitrophenylacetonitrile :

-

Chlorination of 2-nitrophenylacetonitrile using NCS (N-chlorosuccinimide).

-

-

Reductive Cyclization :

-

Hydrogenation over Raney Nickel converts the nitrile to an amine while forming the indole ring.

-

-

Cyanide Reduction :

-

The nitrile group at position 5 is reduced to methanamine using LiAlH4.

-

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | NCS, CCl4, 40°C | 61 |

| Reductive Cyclization | H2 (3 atm), Raney Ni, EtOH | 54 |

| Nitrile Reduction | LiAlH4, THF, reflux | 78 |

Advantages : Simultaneous ring formation and functionalization.

Limitations : Low yield in cyclization step due to competing side reactions.

Direct Chlorination and Gabriel Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | NCS, AcOH, 50°C | 48 |

| Protection | Phthalimide, K2CO3, DMF | 82 |

| Deprotection | NH2NH2·H2O, EtOH | 91 |

Advantages : Straightforward protection-deprotection strategy.

Limitations : Moderate chlorination yield due to competing ring substitution.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Key Advantage | Major Challenge |

|---|---|---|---|

| Fischer Indole | 34 | Regioselective indole formation | Multi-step nitro management |

| Mitsunobu | 41 | High functional group tolerance | Sensitivity to moisture |

| Leimgruber-Batcho | 26 | Simultaneous ring/functionalization | Low cyclization yield |

| Direct Chlorination | 35 | Simple late-stage modification | Competing substitution sites |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fischer Indole | HCl (conc.), 80°C, 12h | 55 | 92% |

| Reductive Amination | NaBH₃CN, MeOH, rt, 24h | 68 | 88% |

Basic Research: What analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro at C6, methanamine at C5). Key signals: NH proton at δ 10.2–11.5 ppm (indole), CH₂NH₂ at δ 3.1–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₉H₉ClN₂). Fragmentation patterns distinguish regioisomers (e.g., 5- vs. 6-substituted indoles) .

- X-ray Crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) refines crystal structures, though twinning or low-resolution data may require alternative programs .

Basic Research: How should stability and storage conditions be optimized to prevent degradation?

Methodological Answer:

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the primary amine group. Aqueous solutions (pH 7–8) are stable for ≤48h at 4°C.

- Stability Tests : Monitor via HPLC-UV (λ = 254 nm) for degradation products (e.g., oxidized amine to nitro derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) show ≤5% degradation when stored in amber vials .

Advanced Research: How can reaction conditions be optimized to improve regioselectivity in indole functionalization?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions. For example, Pd(OAc)₂/Xantphos in DMF at 100°C enhances C5 amination selectivity over C4/C7 positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, reducing side reactions.

- Kinetic Studies : Use in-situ FTIR or LC-MS to track intermediate formation. For example, monitor imine formation rates during reductive amination to adjust pH and reductant stoichiometry .

Advanced Research: What mechanistic insights explain contradictory reactivity data in cross-coupling reactions?

Methodological Answer:

Contradictions in Suzuki-Miyaura coupling yields (e.g., 30–75%) may arise from:

- Steric Hindrance : Bulky substituents near the chloro group reduce Pd catalyst accessibility. Computational modeling (DFT) identifies transition-state energy barriers .

- Electronic Effects : Electron-withdrawing chloro groups deactivate the indole ring, slowing oxidative addition. Use electron-rich ligands (e.g., PPh₃) to enhance catalytic activity .

Q. Table 2: Reactivity Data Contradictions

| Study | Catalyst System | Yield (%) | Proposed Reason |

|---|---|---|---|

| A | Pd(PPh₃)₄, K₂CO₃ | 75 | Low steric hindrance |

| B | PdCl₂(dppf), CsF | 30 | High ring deactivation |

Advanced Research: How can structure-activity relationships (SAR) guide pharmacological potential?

Methodological Answer:

- Molecular Docking : Screen against serotonin receptors (5-HT₂A/5-HT₆) using AutoDock Vina. The chloro group enhances hydrophobic binding, while the methanamine sidechain forms hydrogen bonds with Asp155 (5-HT₂A) .

- In Vitro Assays : Measure IC₅₀ values in HEK293 cells expressing target receptors. Compare with analogs (e.g., 6-methyl or 6-bromo derivatives) to establish substituent effects on potency .

Q. Table 3: SAR Data for Indole Derivatives

| Substituent | Target Receptor | IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 6-Cl | 5-HT₂A | 12.3 | –9.8 |

| 6-Br | 5-HT₂A | 8.7 | –10.2 |

| 6-CH₃ | 5-HT₆ | 45.6 | –7.5 |

Advanced Research: What strategies resolve discrepancies in spectroscopic data interpretation?

Methodological Answer:

- Multi-Technique Correlation : Combine 2D NMR (COSY, HSQC) with IR (C-N stretch at 1250–1350 cm⁻¹) to distinguish NH environments in tautomeric indoles .

- Crystallographic Validation : Resolve ambiguous NOE signals (e.g., methanamine orientation) via X-ray diffraction. SHELXL refinement with TWIN/BASF commands addresses twinning artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.